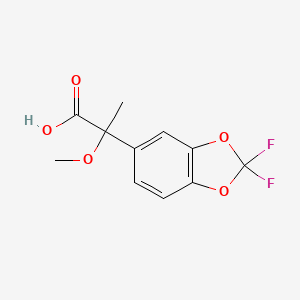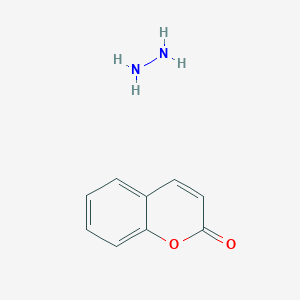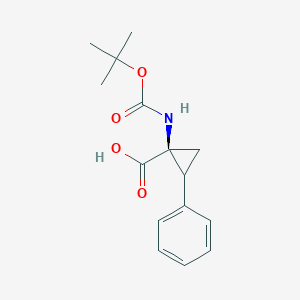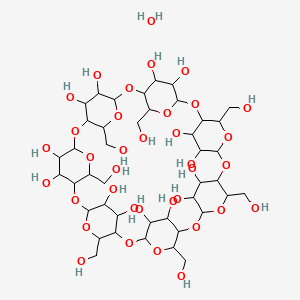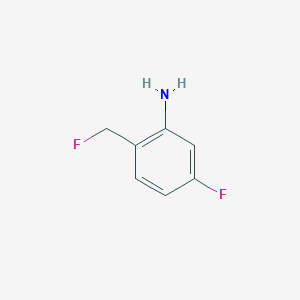
5-Fluoro-2-(fluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(fluoromethyl)aniline is an organic compound that belongs to the class of fluorinated anilines It is characterized by the presence of two fluorine atoms attached to the benzene ring and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(fluoromethyl)aniline typically involves the introduction of fluorine atoms into the aniline structure. One common method is the direct fluorination of 2-(fluoromethyl)aniline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher efficiency and yield. The use of catalysts and advanced fluorinating agents can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Fluoro-2-(fluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-(fluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s fluorinated structure makes it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: Fluorinated anilines are often explored for their potential as pharmaceutical intermediates, particularly in the development of drugs with improved bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 5-Fluoro-2-(fluoromethyl)aniline exerts its effects is primarily related to its ability to interact with biological molecules. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, leading to altered biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a fluoromethyl group, which can result in different chemical and biological properties.
3-Fluoro-2-methyl-aniline: This compound has a similar structure but with the fluorine atom in a different position, leading to variations in reactivity and applications.
Uniqueness: 5-Fluoro-2-(fluoromethyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H7F2N |
|---|---|
Molekulargewicht |
143.13 g/mol |
IUPAC-Name |
5-fluoro-2-(fluoromethyl)aniline |
InChI |
InChI=1S/C7H7F2N/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4,10H2 |
InChI-Schlüssel |
TVGREEIRDCDABB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)N)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


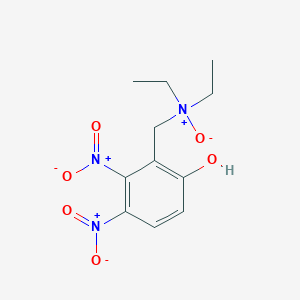
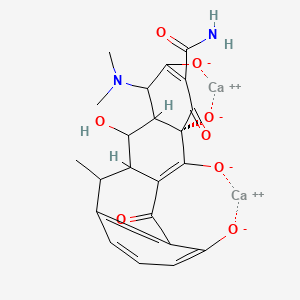
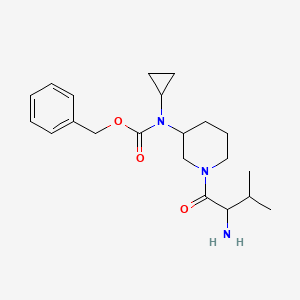
![Methyl ((2S)-1-((2S)-2-(5-(6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B14793634.png)
![(13S)-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B14793635.png)
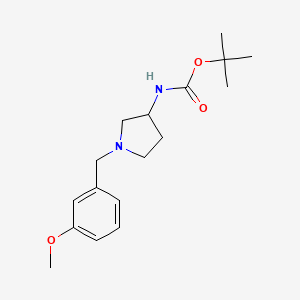
![2-[(2-Chlorophenyl)thio]acetic acid; (2-Chlorophenylsulfanyl)acetic acid](/img/structure/B14793648.png)
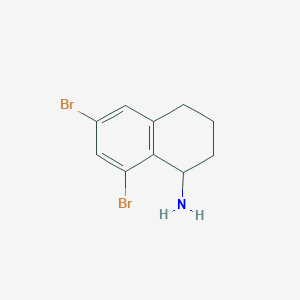
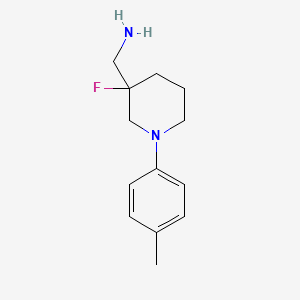
![(5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B14793663.png)
